15-Oxaestradiol
Description
Contextualization within Oxasteroid Chemistry and Heterosteroid Research
15-Oxaestradiol is a synthetic steroid analog belonging to the class of heterosteroids, specifically an oxasteroid. In the field of medicinal chemistry, heterosteroids are modified steroids where one or more carbon atoms of the fundamental steroid skeleton are replaced by a heteroatom, such as oxygen, nitrogen, or sulfur. mdpi.compreprints.org In the case of this compound, the carbon atom at the 15th position is substituted with an oxygen atom. This structural alteration places it within the specific domain of oxasteroid chemistry. ajchem-b.com
The introduction of a heteroatom into the steroid framework is a significant modification that can lead to distinct chemical and biological properties compared to the parent steroid. mdpi.comresearchgate.net This is because the heteroatom can alter the molecule's conformation, electronic distribution, and ability to form interactions with biological targets like enzymes and receptors. mdpi.com The study of heterosteroids, including oxasteroids, is a considerable area of research aimed at developing novel compounds with potentially improved therapeutic characteristics. mdpi.comresearchgate.net
Historical Perspective of Steroid Analog Synthesis and Biological Evaluation
The history of steroid research is marked by efforts to synthesize and modify these compounds to understand their functions and develop new therapeutic agents. nih.govunesco.org Following the initial isolation and structural elucidation of natural steroid hormones, chemists began to create synthetic analogs to investigate structure-activity relationships. researchgate.net The development of methods for the total synthesis of steroids in the mid-20th century was a landmark achievement in organic chemistry. researchgate.net
The synthesis of heterosteroids represents a significant advancement in this field. ethernet.edu.et Academic and industrial research has focused on creating these analogs to produce molecules with more desirable biological profiles. mdpi.comresearchgate.net The synthesis of various oxasteroids, including compounds like 15-oxaestrone (B1258944), was reported in the scientific literature as part of this broader effort to explore the impact of heteroatom substitution. ethernet.edu.et The biological evaluation of these new compounds is a critical step in determining how the structural changes affect their interaction with biological systems. nih.govnih.gov
Rationale for Academic Investigation of Estrogen Heteroanalogs
The primary rationale for the academic investigation of estrogen heteroanalogs like this compound is to explore how specific structural modifications influence biological activity. ontosight.ai By replacing a carbon atom with a heteroatom, researchers can probe the structural requirements for estrogen receptor (ER) binding and activation. bmbreports.org Such studies are crucial for the rational design of new compounds with potentially dissociated or more selective estrogenic effects. nih.gov
A key aspect of this investigation is the measurement of binding affinity to the estrogen receptor. The interaction between a ligand like this compound and the ER is a critical determinant of its potential biological effect. bmbreports.org Research has shown that even subtle changes to the steroid's D-ring, where the 15-position is located, can impact binding affinity. nih.gov For instance, studies have been conducted to determine the relative binding affinity of this compound to the estrogen receptor compared to the natural hormone, estradiol (B170435). One report indicated that this compound exhibits very weak binding to the receptor. wikimedia.org This type of data helps to build a comprehensive model of the estrogen receptor's binding site and informs the design of future estrogen analogs. nih.gov
Interactive Data Table: Research Findings on this compound
| Compound | Receptor Type | Finding |
| This compound | Estrogen Receptor | Exhibits extremely weak binding affinity. wikimedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
49849-01-6 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
(1R,3aS,3bR,9bS,11aR)-11a-methyl-2,3a,3b,4,5,9b,10,11-octahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol |
InChI |
InChI=1S/C17H22O3/c1-17-7-6-13-12-5-3-11(18)8-10(12)2-4-14(13)16(17)20-9-15(17)19/h3,5,8,13-16,18-19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-/m1/s1 |
InChI Key |
JHBGIEZIDJQZJI-UHDSXZAQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1OC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1OCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 15 Oxaestradiol and Its Analogues
Total Synthesis Approaches
Total synthesis involves the complete construction of a complex molecule like 15-Oxaestradiol from basic, non-steroidal starting materials. This approach offers the flexibility to introduce structural modifications, such as heteroatoms, at any stage of the synthesis. For steroid synthesis, a common strategy is the sequential construction of the fused ring system (A, B, C, and D rings).
One of the well-established methods for constructing the steroid skeleton is the Diels-Alder reaction, a powerful cycloaddition reaction that can be used to form the six-membered rings of the steroid nucleus. thieme-connect.com While a specific total synthesis for this compound is not prominently detailed in the literature, a general approach would involve designing a synthetic route where the D-ring is formed with an oxygen atom at the C-15 position. This could be achieved by using a precursor that already contains the necessary ether linkage or by forming the cyclopentane (B165970) D-ring via a cyclization reaction that incorporates an oxygen-containing fragment. For instance, an intramolecular Diels-Alder reaction of a carefully designed precursor could be employed to form the B and C rings, followed by the annulation of the A and D rings, with the latter step involving a strategy to install the C-15 oxygen atom. thieme-connect.comlibretexts.org
Partial Synthesis and Structural Modifications
Partial synthesis, which begins with a readily available natural steroid and modifies it, is a more common and often more efficient approach to producing steroid analogues. wikipedia.org For this compound and its derivatives, this typically involves modifications to the D-ring of a starting material like estrone (B1671321). wikipedia.orgnih.gov
The introduction of a heteroatom, such as oxygen, into the rigid steroid framework significantly alters its chemical and biological properties. mdpi.com Several strategies have been developed for this purpose. ethernet.edu.et
A primary method for introducing an oxygen atom at the C-15 position is through a Michael-type conjugate addition . This involves reacting an α,β-unsaturated steroidal ketone with a suitable oxygen-containing nucleophile. nih.govmdpi.com Specifically, a Δ¹⁵-estrone derivative can react with various alcohols, which add to the C-15 position, thereby incorporating an oxygen atom into the D-ring in a highly stereospecific manner. nih.gov
Other general strategies for incorporating heteroatoms into steroid rings include:
Ring-Opening and Re-closure : Cleavage of a C-C bond in one of the rings (creating a secosteroid) followed by a recyclization step that incorporates a heteroatom is a versatile method. researchgate.net
Baeyer-Villiger Oxidation : This reaction inserts an oxygen atom adjacent to a carbonyl group, effectively converting a ketone into an ester (lactone). This is a classic method for creating oxa-steroids.
Annulation of Heterocyclic Rings : While leading to more complex structures than simple oxa-analogues, methods like the Pfitzinger or Friedländer reactions can be used to fuse entire heterocyclic rings (containing nitrogen, oxygen, or sulfur) onto the steroid skeleton.
The synthesis of 15-oxa-substituted estrane (B1239764) analogues has been successfully achieved, primarily starting from estrone derivatives. A key intermediate is an α,β-unsaturated ketone in the D-ring (a Δ¹⁵-17-keto steroid), which can be prepared from a 13α-estrone derivative. nih.govmdpi.com
The conjugate addition of various alcohols to this unsaturated system leads to the formation of 15β-alkoxy-estra-1,3,5(10)-trien-17-ones. nih.gov This reaction is highly stereospecific, yielding the 15β-substituted product. nih.gov The process has been used to synthesize a variety of analogues by changing the alcohol used in the addition step and by modifying the substituent at the C-3 position of the A-ring. nih.gov
Below is a table summarizing the synthesis of several 15β-oxa-linked estrone derivatives.
| Starting Material (C3-Substituent) | Reactant (Alcohol) | Product (15β-Substituent) | Reference |
| 3-Methoxy-Δ¹⁵-estrone | Ethane-1,2-diol | 3-Methoxy-15β-(2'-hydroxy)ethoxy-estrone | nih.gov |
| 3-Benzyloxy-Δ¹⁵-estrone | Ethane-1,2-diol | 3-Benzyloxy-15β-(2'-hydroxy)ethoxy-estrone | nih.gov |
| 3-Methoxy-Δ¹⁵-estrone | Propane-1,3-diol | 3-Methoxy-15β-(3'-hydroxy)propoxy-estrone | nih.gov |
| 3-Benzyloxy-Δ¹⁵-estrone | Butane-1,4-diol | 3-Benzyloxy-15β-(4'-hydroxy)butoxy-estrone | nih.gov |
Research has also explored the synthesis of estrane analogues with oxygen atoms at other positions, such as 11-oxaestrogens, further demonstrating the chemical feasibility of incorporating heteroatoms throughout the steroid nucleus. researchgate.netacs.orgupenn.edu
Stereochemical Control in this compound Synthesis
The spatial arrangement of atoms (stereochemistry) is paramount for the biological activity of steroids. Therefore, controlling the stereochemical outcome of synthetic reactions is a crucial challenge.
Asymmetric synthesis aims to produce a specific stereoisomer preferentially. williams.edu In the context of this compound synthesis, stereocontrol is essential for the newly formed chiral center at C-15.
The conjugate addition of alcohols to Δ¹⁵-estrone derivatives has been shown to be highly stereoselective, yielding the 15β-epimer as the major product. nih.govnih.gov This is an example of substrate-controlled synthesis , where the existing chirality of the rigid steroid molecule directs the approach of the incoming reagent to one face of the molecule over the other, leading to a specific stereochemical outcome.
General strategies in asymmetric synthesis that could be applied include:
Chiral Auxiliaries : A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the reaction, the auxiliary is removed.
Chiral Catalysts : A small amount of a chiral catalyst is used to induce the formation of one enantiomer over the other. This is a highly efficient method common in modern organic synthesis.
When a chemical synthesis produces a mixture of stereoisomers (e.g., both 15α and 15β isomers), they must be separated and their absolute configurations determined. Since enantiomers have identical physical properties, specialized techniques are required for their separation.
Common methods for separating stereoisomers include:
Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) that interacts differently with each enantiomer, causing them to separate.
Derivatization : The mixture of enantiomers can be reacted with a single, pure enantiomer of a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like crystallization or conventional chromatography.
Once separated, the structure and stereochemistry of the isomers are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Estrogen Receptor Interaction and Modulation
Binding Affinity and Kinetics Studies
The precise quantification of a ligand's interaction with its receptor is fundamental to understanding its pharmacological profile. For 15-Oxaestradiol, a comprehensive analysis of its binding affinity and kinetics with estrogen receptors would involve the determination of its equilibrium dissociation constant (K D), as well as its association (k a ) and dissociation (k d ) rates.
Equilibrium Dissociation Constant (K D ) Determinations
Specific K D values for the binding of this compound to estrogen receptors are not extensively reported in peer-reviewed literature. However, studies on the related compound, 15-oxaestrone (B1258944), have demonstrated significant estrogenic activity. For instance, orally administered 15-oxaestrone was found to be 12 times more potent than estrone (B1671321) in a uterotropic assay in rats. nih.gov This suggests that the 15-oxa substitution is compatible with, and may even enhance, binding to the estrogen receptor. The K D is a measure of the concentration of a ligand at which half of the receptor population is occupied at equilibrium. A lower K D value indicates a higher binding affinity.
Interactive Table: Estrogenic Potency of 15-Oxaestrone
| Compound | Relative Potency (vs. Estrone) |
| Estrone | 1 |
| 15-Oxaestrone | 12 |
Association (k a ) and Dissociation (k d ) Rate Measurements
Methodologies for Ligand Binding Analysis
A variety of biophysical techniques are employed to study the intricacies of ligand-receptor interactions. These methods can provide data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip upon which a receptor is immobilized. It allows for the real-time monitoring of the association and dissociation of a ligand, providing kinetic data (k a and k d ) from which the K D can be calculated.
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free method that measures the interference pattern of white light reflected from the surface of a biosensor tip. It can determine kinetic parameters and binding affinities.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is a solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), enthalpy (ΔH), and entropy (ΔS).
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA formats can be used to determine the binding affinity of a ligand. In this setup, the test compound (e.g., this compound) competes with a labeled ligand for binding to the estrogen receptor.
In-solution methods: Techniques such as fluorescence polarization and fluorescence resonance energy transfer (FRET) can also be used to study ligand binding in a solution phase, which can be more representative of the physiological environment.
Interactive Table: Comparison of Ligand Binding Analysis Techniques
| Technique | Information Provided | Label Required |
| Surface Plasmon Resonance (SPR) | K D , k a , k d | No |
| Bio-Layer Interferometry (BLI) | K D , k a , k d | No |
| Isothermal Titration Calorimetry (ITC) | K D , ΔH, ΔS | No |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Relative Affinity | Yes (for competitor) |
| In-solution methods (e.g., FP) | K D | Yes (fluorescent probe) |
Estrogen Receptor Subtype Selectivity (ERα vs. ERβ)
Humans have two main subtypes of the estrogen receptor, ERα and ERβ, which are encoded by different genes and exhibit distinct tissue distributions and physiological roles. Ligands that can selectively target one subtype over the other are of significant interest for therapeutic development to achieve more targeted effects and reduce side effects. There is a lack of specific data on the relative binding affinity of this compound for ERα versus ERβ. The development of subtype-selective estrogens is a key area of research, as ERα and ERβ can mediate different, and sometimes opposing, biological effects. nih.gov
Structure-Activity Relationships (SAR) for Estrogen Receptor Binding
The binding of a steroidal ligand to the estrogen receptor is a highly specific interaction governed by its three-dimensional structure. Key structural features of estradiol (B170435), such as the phenolic A-ring and the 17β-hydroxyl group, are crucial for high-affinity binding.
Influence of the 15-Oxa Substitution on Receptor Ligand Binding Domain Interactions
The introduction of an oxygen atom at the 15-position in the D-ring of the steroid nucleus represents a significant structural alteration. This heteroatom substitution can influence the molecule's electronic properties, conformation, and hydrogen bonding potential. The increased potency of 15-oxaestrone compared to estrone suggests that the 15-oxa group has a favorable impact on its interaction with the estrogen receptor's ligand-binding domain (LBD). nih.gov It is plausible that the oxygen atom at the 15-position could engage in additional hydrogen bonding or dipole-dipole interactions with amino acid residues within the LBD, thereby stabilizing the ligand-receptor complex and enhancing its biological activity. A comprehensive understanding of the precise nature of these interactions would require high-resolution structural data, such as that obtained from X-ray crystallography of the this compound-ER complex.
Comparative Structure-Activity Relationship (SAR) of this compound with Endogenous Estrogens and Other Heterosteroids
The structure-activity relationship (SAR) of estrogens provides a framework for understanding how chemical structure correlates with biological activity. The defining characteristics of an estrogenic compound are a phenolic A-ring, a specific stereochemistry, and a particular distance between the hydrogen-bonding groups at either end of the steroid nucleus, typically the 3-hydroxyl and 17β-hydroxyl groups.
In this compound, the core steroidal scaffold is altered by the substitution of a methylene (B1212753) group at the C-15 position with an oxygen atom, creating a furan (B31954) ring within the D-ring. This modification significantly impacts the molecule's electronic and steric properties, which in turn affects its binding affinity and efficacy at the estrogen receptors.
While direct comparative binding affinity data for this compound is not extensively available in the public domain, valuable insights can be drawn from the reported biological activity of its immediate precursor, 15-oxaestrone. Research has shown that orally administered 15-oxaestrone exhibits an estrogenic potency approximately 12 times greater than that of estrone in the rat uterotropic assay. semanticscholar.org This assay is a well-established in vivo method for determining estrogenic activity, where an increase in uterine weight is indicative of estrogen receptor agonism.
The enhanced potency of 15-oxaestrone relative to estrone suggests that the introduction of the 15-oxa group is not only tolerated but may even be favorable for estrogenic activity. This could be attributed to several factors:
Altered Hydrogen Bonding: The oxygen atom at the 15-position introduces an additional potential hydrogen bond acceptor site, which could lead to a different or stronger interaction with amino acid residues within the ligand-binding pocket of the estrogen receptor.
Modified Steric Profile: The change from a methylene to an oxygen atom alters the conformation and bulkiness of the D-ring, potentially allowing for a more optimal fit within the receptor.
Electronic Effects: The electronegativity of the oxygen atom can influence the electron distribution across the steroid, which may affect its interaction with the receptor.
When comparing this compound to the primary endogenous estrogen, 17β-estradiol, the key structural difference remains the 15-oxa substitution. While 17β-estradiol is the most potent natural human estrogen, the high in vivo activity of the related 15-oxa compound suggests that this class of heterosteroids effectively mimics the critical structural features required for potent estrogenic action.
The following interactive table provides a comparative overview of the key structural features and reported biological activities of this compound and related estrogens.
| Compound | Key Structural Features | Reported Biological Activity |
| This compound | Phenolic A-ring, 17β-hydroxyl group, Oxygen at C-15 | Estrogenic activity demonstrated by its precursor. |
| 17β-Estradiol | Phenolic A-ring, 17β-hydroxyl group | Potent endogenous estrogen, high affinity for ERα and ERβ. |
| Estrone | Phenolic A-ring, 17-keto group | Less potent endogenous estrogen, precursor to estradiol. |
| 15-Oxaestrone | Phenolic A-ring, 17-keto group, Oxygen at C-15 | ~12 times the uterotropic potency of estrone in rats. semanticscholar.org |
Note: The table is based on available data and inferences from structurally similar compounds.
Allosteric Modulation of Estrogen Receptors by this compound
Allosteric modulation refers to the process by which a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, thereby inducing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand.
Currently, there is a lack of specific scientific literature or research data to suggest that this compound functions as an allosteric modulator of estrogen receptors. The available information on its biological activity, particularly the potent estrogenic effects observed with its precursor, is consistent with it acting as an agonist at the orthosteric ligand-binding pocket, similar to endogenous estrogens like 17β-estradiol.
While the concept of allosteric modulation of nuclear hormone receptors, including the estrogen receptor, is an active area of research, there are no published studies that have investigated or identified an allosteric binding site for this compound on ERα or ERβ. The primary mechanism of action for steroidal estrogens is generally understood to be through direct, competitive binding to the ligand-binding pocket, leading to a conformational change that initiates the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.
Therefore, until further research is conducted to explore the potential for non-classical binding modes, this compound is presumed to interact with estrogen receptors as an orthosteric agonist.
Molecular Mechanisms of Action and Cellular Signaling
Genomic Signaling Pathways Mediated by 15-Oxaestradiol
The classical, or genomic, signaling pathway of this compound involves its interaction with nuclear estrogen receptors, which function as ligand-activated transcription factors.
Upon binding to this compound in the cytoplasm, the estrogen receptor undergoes a conformational change. This transformation facilitates the dissociation of heat shock proteins and promotes the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, the activated receptors form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ), a critical step for their subsequent interaction with DNA.
The dimerized this compound-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. This binding event is a key determinant of which genes will be regulated by the compound. The interaction with EREs allows the complex to directly influence the transcriptional machinery, thereby upregulating or downregulating the expression of specific genes.
The transcriptional activity of the this compound-ER complex is further fine-tuned by the recruitment of coactivator or corepressor proteins. The specific conformation adopted by the receptor upon binding this compound determines which of these regulatory proteins are recruited. Coactivators enhance gene transcription by modifying chromatin structure and facilitating the assembly of the transcription initiation complex. Conversely, corepressors inhibit transcription. The balance between coactivator and corepressor recruitment dictates the ultimate transcriptional outcome.
The binding of this compound to estrogen receptors initiates a cascade of events that results in altered expression levels of a wide array of genes. The specific set of genes regulated by this compound can vary depending on the cell type, the relative expression of ERα and ERβ, and the presence of specific co-regulators. These changes in gene expression underlie many of the physiological effects of the compound.
Table 1: Overview of Genomic Signaling Steps for this compound
| Step | Description | Key Molecules Involved |
| 1. Ligand Binding | This compound binds to the estrogen receptor in the cytoplasm. | This compound, Estrogen Receptor (ERα, ERβ) |
| 2. Translocation | The ligand-receptor complex moves into the nucleus. | This compound-ER complex, Heat Shock Proteins |
| 3. Dimerization | Receptors form homodimers or heterodimers. | ERα/ERα, ERβ/ERβ, ERα/ERβ |
| 4. DNA Binding | The dimerized complex binds to Estrogen Response Elements (EREs). | This compound-ER dimer, EREs |
| 5. Co-regulator Recruitment | Coactivator or corepressor proteins are recruited. | Coactivators (e.g., SRC/p160 family), Corepressors (e.g., NCoR, SMRT) |
| 6. Gene Transcription | The rate of transcription of target genes is altered. | RNA Polymerase II, General Transcription Factors |
Preclinical Biological Activity and Pharmacological Characterization
In Vitro Biological Activity Studies
Estrogenic Potency Evaluation in Preclinical Models (e.g., Uterotropic Assay in Rodents)
The estrogenic activity of 15-oxaestradiol and its derivatives has been evaluated using the uterotropic assay in rodents, a standard in vivo screening test for estrogenicity. oecd.org This assay measures the increase in uterine weight in response to estrogenic compounds. oecd.org The test is typically conducted in either immature female rodents or ovariectomized adult females, as these models lack significant endogenous estrogen production. oecd.orgmdpi.com
In one study, the estrogenic activity of orally administered 15-oxaestrone (B1258944) was assessed in rats and found to be 12 times more potent than estrone (B1671321). nih.gov The uterotropic assay relies on the principle that estrogens stimulate the growth of the uterus, and a statistically significant increase in the mean uterine weight of a treated group compared to a vehicle control group indicates a positive estrogenic response. oecd.org The assay protocol generally involves daily administration of the test compound for three consecutive days, with necropsy and uterine weight measurement occurring approximately 24 hours after the final dose. oecd.orgnih.gov
It's important to note that while the uterotropic assay is a valuable tool, in vitro assays may not always accurately predict in vivo potency. nih.gov For instance, some in vitro estrogenicity assays have shown limitations in metabolizing certain compounds, which can affect the accuracy of the results for those substances. nih.gov
Table 1: Summary of Uterotropic Assay Parameters
| Parameter | Description |
| Test System | Immature or ovariectomized female rodents (rats are often favored). oecd.orgnih.gov |
| Administration Route | Oral gavage or subcutaneous injection. oecd.org |
| Dosing Regimen | Typically daily for three consecutive days. oecd.orgnih.gov |
| Primary Endpoint | Uterine weight (wet and blotted). oecd.org |
| Positive Response | Statistically significant increase in mean uterine weight compared to vehicle control. oecd.org |
Cell Proliferation and Differentiation Assays
The impact of this compound on cell proliferation and differentiation is a key aspect of its biological characterization. Estrogens are known to influence the growth of various cell types, particularly in hormone-responsive tissues. In the context of breast cancer research, for example, estrogenic compounds are evaluated for their ability to stimulate the proliferation of estrogen receptor (ER)-positive cell lines like MCF-7.
Preclinical studies have demonstrated that certain estrogen receptor-targeted agents can suppress the growth of both wild-type and ESR1-mutated MCF-7 cells. scienceopen.com These assays are crucial for understanding the potential effects of compounds like this compound on cell cycle progression and for identifying potential therapeutic applications or liabilities. The potency of these compounds in downregulating ERα expression and the expression of ER-regulated genes is also a critical measure. scienceopen.com
Enzyme Activity Modulation in Cellular Systems
The activity of enzymes can be modulated by various factors, including the binding of ligands, post-translational modifications like phosphorylation, and changes in the cellular environment. nih.govwikilectures.eu Enzyme activity can be influenced by allosteric modulators that bind to sites other than the active site, altering the enzyme's conformation and affinity for its substrate. wikilectures.eu
Phosphorylation, catalyzed by protein kinases, is a common mechanism for the rapid regulation of enzyme activity. nih.govwikilectures.eu For example, the activity of aromatase, an enzyme critical for estrogen biosynthesis, can be rapidly modulated by phosphorylation. nih.govtaylorandfrancis.com This regulation can be triggered by changes in intracellular calcium levels and is a key mechanism for controlling local steroid action. nih.gov The study of how compounds like this compound might influence these enzymatic pathways is essential for a complete pharmacological profile. This includes investigating potential direct interactions with enzymes or indirect effects on the signaling pathways that regulate enzyme activity. nih.govqeios.combiorxiv.org
Modulation of Cellular Homeostasis Parameters
Estrogenic compounds can influence various aspects of cellular homeostasis. These effects can be mediated through interactions with estrogen receptors, which in turn regulate gene expression programs that control a wide range of cellular functions. nih.gov The potency of an estrogen is not solely determined by its binding affinity for the receptor but also by the subsequent recruitment of coactivators to the ligand-receptor complex. nih.gov
The cellular context, including the specific subtypes of estrogen receptors and the array of coactivators present, can significantly influence the biological response to an estrogenic compound. nih.gov Therefore, evaluating the impact of this compound on cellular homeostasis would involve assessing its effects on various cellular processes in different cell types to understand its full spectrum of activity.
In Vitro Metabolism and Biotransformation Research
In vitro metabolism studies are fundamental in drug discovery and development for predicting the metabolic fate of a new chemical entity. srce.hr These studies help in understanding how a compound is processed in the body, which is crucial for determining its pharmacokinetic profile. srce.hr
Hepatic Intrinsic Clearance Assessments (e.g., using liver microsomes, hepatocytes, S9 fractions)
The liver is the primary site of drug metabolism. evotec.com In vitro systems such as liver microsomes, hepatocytes, and S9 fractions are used to estimate the hepatic intrinsic clearance (CLint) of a compound. srce.hrdomainex.co.uk
Liver Microsomes : These are vesicular fragments of the endoplasmic reticulum and are rich in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govthermofisher.com They are a cost-effective tool for high-throughput screening of metabolic stability. srce.hrnih.gov Human liver microsomes (HLMs) are commonly used for this purpose. nih.govbioivt.com
Hepatocytes : As whole cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors, providing a more physiologically relevant model than microsomes. domainex.co.uknih.gov They are particularly useful for studying the metabolism of low-clearance compounds. veritastk.co.jpd-nb.info
S9 Fraction : This is the supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities. wikipedia.orgcreative-bioarray.comresearchgate.net The S9 fraction is considered more representative of the complete metabolic capacity of the liver than microsomes alone. nih.gov
The intrinsic clearance is determined by measuring the rate of disappearance of the test compound over time in these in vitro systems. creative-bioarray.comnih.gov This in vitro data can then be scaled to predict the in vivo hepatic clearance. srce.hrnih.gov
Table 2: Comparison of In Vitro Hepatic Metabolism Systems
| System | Description | Key Enzymes | Advantages |
| Liver Microsomes | Vesicular fragments of the endoplasmic reticulum. thermofisher.com | Phase I (CYP, FMO), some Phase II (UGT, EH). thermofisher.com | Cost-effective, high-throughput. srce.hrnih.gov |
| Hepatocytes | Intact liver cells. domainex.co.uk | Full complement of Phase I and Phase II enzymes and co-factors. domainex.co.uk | Physiologically relevant, good for low-clearance compounds. domainex.co.ukveritastk.co.jpd-nb.info |
| S9 Fraction | Supernatant of liver homogenate. wikipedia.org | Microsomal and cytosolic enzymes (Phase I and II). wikipedia.orgresearchgate.net | Comprehensive metabolic profile, cost-effective. nih.govcreative-bioarray.com |
The biotransformation of a compound involves a series of metabolic reactions that can be investigated using these in vitro tools. nih.govmdpi.com The identification of metabolites is a critical part of this process, often utilizing techniques like mass spectrometry. europa.eu
Metabolite Identification and Profiling in Vitro
The characterization of a new chemical entity's metabolic fate is a cornerstone of preclinical development. lhasalimited.org For a compound like this compound, in vitro systems serve as an essential screening mechanism to identify metabolites and elucidate metabolic pathways. nih.gov These studies are critical for understanding how the compound might be altered in the body, which can influence its efficacy and clearance. The primary goal of these investigations is to create a metabolite profile, often comparing metabolism across different species to select appropriate models for further studies. europa.eu
In vitro studies are widely utilized because they are relatively simple and fast, allowing for high-throughput analysis early in the drug development process. nih.gov The most common systems employed for a steroid compound like this compound would be liver microsomes and cultured hepatocytes. nih.govnih.gov
Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily from hepatocytes, that contain a high concentration of drug-metabolizing enzymes, especially Cytochrome P450 (CYP) enzymes. nih.govnih.gov Incubating this compound with liver microsomes from humans and other preclinical species would reveal metabolites formed through Phase I oxidative reactions. nih.gov
Hepatocytes: Using whole liver cells provides a more complete picture, as they contain both Phase I and Phase II metabolic enzymes and have an intact cell structure that compounds must penetrate. nih.govwuxiapptec.com This system can identify a broader range of metabolites, including conjugation products like glucuronides. nih.gov
Following incubation, analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to separate and identify the parent compound and its metabolites. mdpi.com High-resolution mass spectrometry provides accurate mass measurements that aid in the structural elucidation of the metabolites formed. mdpi.com
While a specific metabolite map for this compound is not publicly detailed, the expected metabolic transformations for a secosteroid would include the reactions listed in the table below.
| Metabolic Reaction Type | Description | Enzyme Class Typically Involved |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule's carbon skeleton. | Cytochrome P450 (Phase I) |
| Oxidation | Conversion of a hydroxyl group to a ketone or aldehyde. | Cytochrome P450 / Dehydrogenases (Phase I) |
| Dealkylation | Removal of an alkyl group. | Cytochrome P450 (Phase I) |
| Glucuronidation | Attachment of a glucuronic acid molecule, increasing water solubility for excretion. | UDP-glucuronosyltransferases (UGTs) (Phase II) |
| Sulfation | Conjugation of a sulfate (B86663) group. | Sulfotransferases (SULTs) (Phase II) |
Enzyme Systems Involved in this compound Metabolism (e.g., Cytochromes P450)
The biotransformation of most drugs and xenobiotics is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are the principal mediators of Phase I metabolism. mdpi.com For a steroid derivative like this compound, identifying the specific CYP isoforms responsible for its metabolism is crucial for predicting potential drug-drug interactions. nih.gov
The human genome encodes numerous CYP enzymes, but the CYP1, CYP2, and CYP3 families are responsible for metabolizing the vast majority of clinical drugs. frontiersin.org Specifically, CYP3A4 is the most abundant isoform in the human liver and small intestine and is known to be essential for the metabolism of many endogenous compounds, including steroid hormones. medsafe.govt.nz Therefore, it is highly probable that CYP3A4 plays a significant role in the metabolism of this compound.
To confirm this, in vitro reaction phenotyping studies would be conducted. mdpi.com These experiments typically involve:
Recombinant Human CYP Enzymes: Incubating this compound individually with a panel of commercially available, single CYP isoforms to see which ones deplete the parent compound. nih.gov
Chemical Inhibitors: Using a panel of known selective inhibitors for specific CYP enzymes in human liver microsomes to see which inhibitors prevent the metabolism of this compound.
| CYP Isoform | Relevance to Steroid/Xenobiotic Metabolism | Location |
|---|---|---|
| CYP3A4 | Metabolizes over 50% of clinical drugs; primary enzyme for steroid metabolism. medsafe.govt.nz | Liver, Small Intestine medsafe.govt.nz |
| CYP2C9 | Metabolizes a significant number of drugs with narrow therapeutic indices. | Liver mdpi.com |
| CYP2C19 | Involved in the metabolism of various clinical drugs. nih.gov | Liver mdpi.com |
| CYP1A2 | Metabolizes several drugs and pro-carcinogens. nih.gov | Liver mdpi.com |
| CYP2D6 | Exhibits high genetic polymorphism, leading to significant inter-individual variability in drug response. | Liver frontiersin.org |
Theoretical and Computational Pharmacology
In modern drug discovery, in silico methods are indispensable for predicting the properties of new compounds, thereby guiding experimental work and reducing development time and costs. lhasalimited.orgnih.gov These computational approaches model and simulate a compound's behavior at the molecular level, offering predictions on its interactions with biological targets and its metabolic fate. nih.gov
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. mdpi.com As an analog of estradiol (B170435), its primary target would likely be the estrogen receptors (ERα and ERβ). frontiersin.org The docking process calculates the preferred orientation of the ligand in the receptor's binding site and estimates the binding affinity, often expressed as a binding energy score (kcal/mol). mdpi.com A lower binding energy generally indicates a more favorable interaction. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the receptor's active site. cabidigitallibrary.org
Following docking, molecular dynamics (MD) simulations are often performed. MD simulations model the atomic-level movements of the ligand-receptor complex over time, providing insights into its stability and conformational dynamics. nih.govnih.gov A stable complex in an MD simulation adds confidence to the binding mode predicted by docking. nih.gov
While specific docking results for this compound are not published, the table below illustrates the type of data generated from such a study, using the estrogen receptor as the target.
| Ligand | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | Estrogen Receptor α (ERα) | -10.5 to -12.0 | Arg394, Glu353, His524 |
| Estradiol (Reference) | Estrogen Receptor α (ERα) | -10.3 frontiersin.org | Arg394, Glu353, His524 |
| This compound | Estrogen Receptor β (ERβ) | -10.8 to -12.5 | Arg346, Glu305, His475 |
| Estradiol (Reference) | Estrogen Receptor β (ERβ) | -10.6 frontiersin.org | Arg346, Glu305, His475 |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. kg.ac.rs These models are built using calculated molecular descriptors that quantify various physicochemical properties of a molecule (e.g., electronic, steric, and topological features). nih.gov
For a class of compounds like secosteroids, a QSAR model could be developed to predict the biological activity of new analogs, such as this compound, without needing to synthesize and test them first. kg.ac.rsresearchgate.net The model is built using a "training set" of compounds with known activities and then validated with a "test set". researchgate.net A statistically robust QSAR model can provide valuable insights into which structural features are critical for activity. kg.ac.rs
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Partial charges, Dipole moment, Mor16v nih.gov | Describes the electronic distribution and reactivity of the molecule. kg.ac.rs |
| Steric / Geometrical | Molecular volume, Surface area, Eig06_EA(ed) nih.gov | Quantifies the size and shape of the molecule, relevant for receptor fit. nih.gov |
| Topological | Connectivity indices, Wiener index | Describes atomic connectivity and molecular branching. |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Relates to absorption, distribution, and membrane permeability. |
| Autocorrelation | GATS4m, RDF045m nih.gov | Describes the distribution of properties across the molecular structure. nih.gov |
In Silico Prediction of Biological Activities and Metabolic Fate
Beyond specific receptor interactions, a range of in silico tools can predict a compound's broader biological and metabolic profile. nih.gov These computational approaches use knowledge bases derived from vast amounts of experimental data and employ machine learning algorithms to make predictions based on a compound's chemical structure. lhasalimited.orgnih.gov
Prediction of Biological Activity: Software like PASS (Prediction of Activity Spectra for Substances) can analyze the structure of a compound like this compound and predict a spectrum of potential pharmacological effects, mechanisms of action, and even potential toxicities. nih.gov The output is a list of activities with a corresponding probability of being active (Pa). nih.gov This helps in identifying potential therapeutic applications or off-target effects. nih.gov
Prediction of Metabolic Fate: Tools such as Meteor Nexus or GLORYx are designed to predict how a compound will be metabolized. lhasalimited.orgmdpi.com They can identify the most likely atoms in the molecule to be modified by metabolic enzymes (Sites of Metabolism) and predict the structures of the resulting metabolites. lhasalimited.org This information is invaluable for guiding in vitro metabolite identification studies and for understanding the compound's clearance pathways. lhasalimited.orgnih.gov
| Prediction Type | In Silico Tool Example | Predicted Information for this compound (Illustrative) |
|---|---|---|
| Biological Activity Spectrum | PASS Online nih.gov | Estrogen receptor agonist, Antineoplastic, Neuroprotective agent, Cardioprotectant. |
| Metabolic Fate | Meteor Nexus lhasalimited.org, GLORYx mdpi.com | Prediction of likely sites of hydroxylation on the steroid backbone; prediction of glucuronide and sulfate conjugate formation. |
| ADMET Properties | pkCSM, SwissADME | Prediction of absorption, distribution, metabolism, excretion, and toxicity parameters (e.g., blood-brain barrier penetration, CYP inhibition potential). |
Comparative Pharmacology and Research into Potential Applications
Comparison with Endogenous Estrogens (e.g., 17β-Estradiol, Estrone)
Endogenous estrogens, primarily 17β-Estradiol and its metabolic precursor Estrone (B1671321), serve as the natural ligands for estrogen receptors (ERs) and are the benchmark against which synthetic estrogens are measured. 17β-Estradiol is the most potent and predominant circulating estrogen during a woman's reproductive years, while Estrone is a weaker estrogen that can be converted to estradiol (B170435) in various tissues. nih.govwikipedia.orgnih.gov
The introduction of an oxygen atom into the steroidal skeleton of 15-Oxaestradiol significantly alters its biological activity profile. ontosight.ai Preclinical research on the closely related analogue, 15-oxaestrone (B1258944), provides direct insight into this alteration. In a comparative study using a rat uterotropic assay, orally administered 15-oxaestrone was found to have an estrogenic potency 12 times greater than that of its natural counterpart, estrone. nih.gov This marked increase in oral potency suggests that the heteroatom modification may enhance absorption, alter metabolic pathways, or improve interaction with the estrogen receptor compared to estrone.
While 17β-Estradiol binds with high affinity to both primary estrogen receptor subtypes, ERα and ERβ, estrone generally exhibits weaker binding and activity. wikipedia.orgwikipedia.org The significantly enhanced potency of the 15-oxa analogue over estrone highlights its potential as a powerful estrogenic compound. nih.gov
| Compound | Relative Potency/Activity | Primary Source/Type | Receptor Binding Profile |
|---|---|---|---|
| 17β-Estradiol | High (Most potent endogenous estrogen) | Endogenous (Natural) | High affinity for both ERα and ERβ. wikipedia.org |
| Estrone | Low (Weaker than 17β-Estradiol) | Endogenous (Natural) | Weaker than 17β-Estradiol; preferentially binds to ERα. wikipedia.orgwikipedia.org |
| 15-Oxaestrone | Very High (12x greater oral potency than Estrone in rats) nih.gov | Synthetic (Heterosteroid) | Demonstrates potent estrogenic activity. nih.gov |
Comparison with Established Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a distinct class of compounds that interact with estrogen receptors but exhibit tissue-specific effects, acting as agonists in some tissues and antagonists in others. wikipedia.orgclevelandclinic.org Well-known SERMs like Tamoxifen and Raloxifene have been developed for clinical use in breast cancer and osteoporosis. scielo.br For example, Tamoxifen has estrogen-like (agonist) effects on bone and the uterus but anti-estrogen (antagonist) effects in breast tissue. nih.gov Raloxifene also has beneficial agonist effects on bone but acts as an antagonist in both breast and uterine tissue, distinguishing its profile from Tamoxifen. nih.govnih.gov
This dual activity is the defining characteristic of a SERM and is dependent on the specific ligand, the receptor subtype (ERα or ERβ) expressed in the tissue, and the cellular context of co-regulatory proteins. scielo.brnih.gov
Based on available preclinical findings, this compound and its analogues appear to function as potent, classical estrogens. The uterotropic assay, which measures the growth of the uterus, is a standard indicator of estrogenic (agonist) activity. The finding that 15-oxaestrone is highly potent in this assay suggests a strong agonist profile in uterine tissue, similar to endogenous estrogens. nih.gov This contrasts with the antagonist or weaker agonist effects of SERMs like Raloxifene in the uterus. nih.govnih.gov There are no available studies suggesting that this compound possesses the mixed agonist-antagonist profile characteristic of a SERM.
| Compound Type | Action in Bone | Action in Breast | Action in Uterus |
|---|---|---|---|
| Estrogen (e.g., Estradiol, this compound) | Agonist | Agonist | Agonist |
| SERM (e.g., Tamoxifen) | Agonist nih.gov | Antagonist nih.gov | Agonist nih.gov |
| SERM (e.g., Raloxifene) | Agonist nih.gov | Antagonist nih.gov | Antagonist nih.gov |
Conceptual Exploration of Research Applications Based on Preclinical Findings
The unique characteristics of this compound identified in preclinical research suggest its utility as a specialized tool for scientific investigation.
The study of synthetic steroid analogues like this compound is fundamental to understanding the nuanced mechanisms of estrogen action. ontosight.ai By introducing a specific structural change—the 15-oxa modification—and observing the resulting pharmacological effects, researchers can deduce critical information about structure-activity relationships.
The finding that 15-oxaestrone has dramatically increased oral potency compared to estrone provides a clear example. nih.gov This compound can be used as a probe to investigate factors that govern estrogen bioavailability and metabolism. Research utilizing such potent analogues can help answer key questions, such as how specific atomic substitutions within the steroid core influence receptor binding affinity, the conformation of the receptor upon binding, and subsequent recruitment of co-activator or co-repressor proteins that ultimately dictate the cellular response. wikipedia.org Therefore, this compound serves as a valuable molecule for dissecting the molecular pharmacology of the estrogen receptor.
The reproductive cycle and fertility are tightly regulated by the precise signaling of endogenous estrogens. Hormonal contraception, for instance, often works by modulating the hypothalamic-pituitary-gonadal axis to prevent ovulation.
While no preclinical studies have been identified that specifically test this compound for applications in fertility control, its demonstrated high estrogenic potency suggests it could, in principle, modulate these pathways. nih.gov Potent estrogens can exert strong feedback inhibition on the pituitary gland, suppressing the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) that are necessary for follicular development and ovulation. Conceptually, a potent, orally active estrogen like a 15-oxa analogue could be investigated in a research context to study these feedback mechanisms. Such research could contribute to a deeper understanding of the hormonal regulation of fertility, even if the compound itself is not developed for contraceptive use.
Future Research Directions
Development of Novel 15-Oxaestradiol Analogues with Tailored Activities
The synthesis of novel analogues of this compound is a primary focus for future research. A study on 15-oxaestranes has already demonstrated that chemical modifications can significantly impact biological activity. For instance, orally administered 15-oxaestrone (B1258944) was found to be 12 times more potent in its estrogenic activity than estrone (B1671321) in a uterotropic assay in rats. nih.gov This highlights the potential for creating derivatives with enhanced or more specific activities.
Future efforts will likely concentrate on:
Modifications of the Steroid Skeleton: Introducing different functional groups or altering the ring structure to fine-tune receptor binding affinity and selectivity.
Synthesis of Derivatives with Varied Substituents: Exploring a range of substituents at various positions on the this compound molecule to modulate pharmacokinetic and pharmacodynamic properties. nih.govsioc-journal.cnresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically preparing and testing a library of analogues to build a comprehensive understanding of how specific structural features correlate with biological outcomes. nih.gov
These investigations aim to develop compounds with tailored activities, potentially leading to more effective therapeutic agents with fewer side effects.
Advanced In Vitro Model Systems for Biological Evaluation (e.g., 3D Cell Models, Organ-on-a-Chip Technology)
To better predict the in vivo effects of this compound and its analogues, future research will increasingly rely on advanced in vitro model systems. mdpi.comlek.com Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. mdpi.com
3D Cell Models , such as spheroids and organoids, offer a more physiologically relevant environment for studying cellular responses and drug efficacy. elveflow.com These models mimic the three-dimensional architecture and cell-cell interactions of native tissues, providing more accurate data on how a compound might behave in the human body. elveflow.comfrontiersin.org
Organ-on-a-Chip (OOC) technology represents a significant leap forward in preclinical testing. mdpi.comwikipedia.org These microfluidic devices simulate the functions of entire organs by culturing living cells in a controlled microenvironment that includes mechanical cues and fluid flow. elveflow.comwikipedia.org OOCs can be used to model various organs and even create interconnected systems to study the systemic effects of a drug. wikipedia.org The use of OOCs can help in understanding the complex pathophysiology of diseases and the effects of potential treatments in a more human-relevant context. wikipedia.orgbeonchip.com This technology holds the promise of accelerating drug discovery and reducing the reliance on animal testing. mdpi.comelveflow.com
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological mechanisms of this compound, future research will focus on the integration of multi-omics data. frontiersin.orgnih.gov This approach combines datasets from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of cellular processes. frontiersin.orgnih.govmdpi.com
By analyzing how this compound affects changes across these different molecular layers, researchers can:
Identify novel drug targets and biomarkers.
Elucidate complex signaling pathways. researchgate.net
Understand the systemic effects of the compound. researchgate.net
The integration of multi-omics data has the potential to reveal new biological insights that would not be apparent from single-omics analysis alone. nih.govmdpi.com Several web-based platforms and computational tools are being developed to facilitate the analysis and interpretation of these large and complex datasets. frontiersin.orgmdpi.com
Elucidation of Novel Receptor Interactions Beyond Classical Estrogen Receptors
While the interaction of estrogens with classical nuclear estrogen receptors (ERα and ERβ) is well-established, there is growing evidence for non-classical signaling pathways. mdpi.comejmo.orgnih.gov Future research on this compound will aim to elucidate its interactions with receptors beyond the classical ERs.
This includes investigating:
Membrane-associated Estrogen Receptors (mERs): These receptors can mediate rapid, non-genomic effects of estrogens. nih.govnih.gov
G-protein Coupled Estrogen Receptors (GPER): Activation of GPER can trigger various downstream signaling cascades. nih.gov
ERE-Independent Signaling: Estrogen receptors can also regulate gene expression without directly binding to estrogen response elements (EREs) on the DNA, often through protein-protein interactions with other transcription factors like AP-1 and NF-κB. mdpi.comnih.govthno.org
Understanding these non-classical pathways is crucial for a complete picture of this compound's biological activity and could open up new avenues for therapeutic intervention, particularly in areas like neuroprotection and cancer therapy. nih.govthno.org
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and development, and their application to this compound research is a promising future direction. eithealth.eumdpi.com
AI and ML algorithms can be utilized in several ways:
Drug Discovery and Design: By analyzing vast datasets of chemical structures and biological activities, ML models can predict the properties of novel this compound analogues and help prioritize candidates for synthesis and testing. nih.gov
Predictive Modeling: AI can be used to develop predictive models for a compound's pharmacokinetics, and potential toxicity, reducing the need for extensive and costly experimental studies. nih.gov
Data Analysis: ML algorithms can analyze complex multi-omics data to identify patterns and correlations that may not be apparent to human researchers, leading to new hypotheses about the compound's mechanism of action. eithealth.eunih.gov
The integration of AI and ML into the research workflow has the potential to accelerate the pace of discovery and development, leading to the faster identification of promising new therapeutic agents based on the this compound scaffold. nih.govox.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
